2-(1-benzylindol-3-yl)sulfanyl-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide
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Overview
Description
2-(1-benzylindol-3-yl)sulfanyl-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide is a complex organic compound that features an indole core structure. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
The synthesis of 2-(1-benzylindol-3-yl)sulfanyl-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide typically involves multiple steps, starting with the preparation of the indole core. The indole nucleus can be synthesized through various methods, including the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes . The subsequent steps involve the introduction of the benzyl group, the sulfanyl group, and the acetamide moiety under specific reaction conditions. Industrial production methods may involve optimization of these steps to ensure high yield and purity.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chloro and trifluoromethyl groups can participate in nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The major products formed depend on the specific reaction conditions and the reagents used.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: For its potential biological activities, including antiviral, anticancer, and antimicrobial properties.
Medicine: As a potential therapeutic agent due to its ability to interact with specific biological targets.
Industry: In the development of new materials or as a catalyst in chemical reactions
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. The indole moiety is known to bind with high affinity to various receptors, which can modulate biological pathways. The sulfanyl and acetamide groups may enhance the compound’s ability to penetrate cell membranes and interact with intracellular targets. The exact pathways involved depend on the specific biological activity being studied .
Comparison with Similar Compounds
Similar compounds include other indole derivatives with various substitutions on the indole ring. For example:
1-benzylindole: Known for its anticancer properties.
Indole-3-acetic acid: A plant hormone with growth-regulating properties.
5-fluoro-3-phenyl-1H-indole-2-carbonyl derivatives: Studied for their antiviral activities
Properties
IUPAC Name |
2-(1-benzylindol-3-yl)sulfanyl-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18ClF3N2OS/c25-19-11-10-17(24(26,27)28)12-20(19)29-23(31)15-32-22-14-30(13-16-6-2-1-3-7-16)21-9-5-4-8-18(21)22/h1-12,14H,13,15H2,(H,29,31) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSTPWDDSLGOVJS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=C(C3=CC=CC=C32)SCC(=O)NC4=C(C=CC(=C4)C(F)(F)F)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18ClF3N2OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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